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molecular formula C9H10O B3024430 Benzyl vinyl ether CAS No. 935-04-6

Benzyl vinyl ether

Cat. No. B3024430
M. Wt: 134.17 g/mol
InChI Key: AZDCYKCDXXPQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514379B2

Procedure details

45 g (0.25 equivalent) of dicyclopentadiene skeleton phenolic resin, DPP-3H (special phenolic resin manufactured by Nippon Petrochemical Co., Ltd.), 38.1 g of vinylbenzyl chloride CMS-AM (m-/p-isomers: 50/50 wt % mixture) (purity of 91%, 0.25 mol), 2.4 g of tetra-n-butylammonium bromide, 0.038 g of 2,4-dinitrophenol and 200 g of methyl ethyl ketone were charged into a 1-liter four-necked flask equipped with a thermoregulator, stirrer, cooling condenser and dropping funnel and dissolved under agitation, and 40 g of a 50 wt % aqueous solution of NaOH (NaOH purity of 95%, 0.475 mol) was added dropwise at 75° C. to the obtained solution over 20 minutes and further stirred at 75° C. for 4 hours. After the obtained reaction mixture was cooled to room temperature, it was neutralized with 2N hydrochloric acid, 100 g of toluene was added, and the organic layer was then washed three times with 300 g of distilled water. After methyl ethyl ketone was removed under reduced pressure, the reaction product was precipitated in 300 ml of methanol to collect solid matter through filtration, which was then dried at 50° C. in a vacuum oven to obtain a vinylbenzyl ether compound at a yield of 95%. This is designated as compound 3.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.038 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Name
Quantity
0.475 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2C=C1)C3.C(C(Cl)C1C=CC=CC=1)=C.[N+]([C:24]1C=C([N+]([O-])=O)C=C[C:25]=1[OH:33])([O-])=O.[OH-].[Na+].Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C(C(C)=O)C>[CH:25]([O:33][CH2:1][C:5]1[CH:4]=[CH:8][CH:9]=[CH:10][CH:6]=1)=[CH2:24] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(C1=CC=CC=C1)Cl
Name
Quantity
0.038 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 g
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
0.475 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
further stirred at 75° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermoregulator, stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooling condenser
ADDITION
Type
ADDITION
Details
was added dropwise at 75° C. to the obtained solution over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
After the obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the organic layer was then washed three times with 300 g of distilled water
CUSTOM
Type
CUSTOM
Details
After methyl ethyl ketone was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the reaction product was precipitated in 300 ml of methanol
CUSTOM
Type
CUSTOM
Details
to collect solid matter
FILTRATION
Type
FILTRATION
Details
through filtration, which
CUSTOM
Type
CUSTOM
Details
was then dried at 50° C. in a vacuum oven

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=C)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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